molecular formula C23H25N3O6 B1417908 4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside CAS No. 889453-83-2

4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside

Cat. No.: B1417908
CAS No.: 889453-83-2
M. Wt: 439.5 g/mol
InChI Key: TYEQNJAZZVSANI-ZZOOYSSTSA-N
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Description

4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including methoxyphenyl, allyl, azido, and benzylidene moieties, which contribute to its reactivity and versatility in chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using benzylidene to form a benzylidene acetal.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

    Allylation: The allyl group is introduced through an allylation reaction, typically using allyl bromide in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for azide reduction.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of glycosylated compounds.

    Biology: Investigated for its potential in studying carbohydrate-protein interactions and as a probe in glycomics.

    Medicine: Explored for its potential in drug development, particularly in the design of glycosylated drugs and prodrugs.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of biologically active compounds.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside involves its interaction with specific molecular targets, primarily through its azido and allyl groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The allyl group can undergo various reactions, including polymerization and cross-linking, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Compared to other similar compounds, 4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside stands out due to its unique combination of functional groups, which confer distinct reactivity and application potential. Similar compounds include:

    4-Methoxyphenyl 2-azido-2-deoxy-beta-D-galactopyranoside: Lacks the allyl and benzylidene groups, resulting in different reactivity and applications.

    3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside: Similar structure but with a glucopyranoside backbone, affecting its biological interactions and synthetic utility.

    4-Methoxyphenyl 3-O-Allyl-2-azido-2-deoxy-beta-D-glucopyranoside: Similar but without the benzylidene protection, leading to different stability and reactivity profiles.

Properties

IUPAC Name

(4aS,6S,7S,8R,8aR)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-3-13-28-21-19(25-26-24)23(30-17-11-9-16(27-2)10-12-17)31-18-14-29-22(32-20(18)21)15-7-5-4-6-8-15/h3-12,18-23H,1,13-14H2,2H3/t18-,19-,20-,21+,22?,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEQNJAZZVSANI-ZZOOYSSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@@H]3[C@@H](O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659766
Record name 4-Methoxyphenyl 2-azido-4,6-O-benzylidene-2-deoxy-3-O-prop-2-en-1-yl-alpha-L-allopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889453-83-2
Record name 4-Methoxyphenyl 2-azido-4,6-O-benzylidene-2-deoxy-3-O-prop-2-en-1-yl-alpha-L-allopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside

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